2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene
Description
Properties
IUPAC Name |
1,2,4,5-tetramethyl-3-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-9(2)7-14-12(5)10(3)8-11(4)13(14)6/h8H,1,7H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUAIOOTJXYTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641233 | |
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14611-46-2 | |
| Record name | 1,2,4,5-Tetramethyl-3-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 2,3,5,6-Tetramethylbenzene
The tetramethylphenyl group is synthesized via alkylation of 1,2,4-trimethylbenzene (pseudocumene) using methanol under controlled conditions. HZSM-5 zeolites with SiO₂/Al₂O₃ ratios of 40–80 demonstrate optimal activity, achieving 89% selectivity for 1,2,4,5-tetramethylbenzene at 300°C. Critical parameters include:
-
Catalyst acidity : Strong Brønsted acid sites facilitate methyl group transfer.
-
Space velocity : 2.5 h⁻¹ minimizes side reactions like transalkylation.
-
Methanol/pseudocumene molar ratio : 2:1 prevents catalyst coking.
Purification via fractional distillation yields >98% pure tetramethylbenzene, as confirmed by GC-MS.
Allylic Alkylation with 2-Bromo-2-methylpropene
The propene backbone is introduced through Friedel-Crafts alkylation under anhydrous conditions:
-
Reagent system :
-
2,3,5,6-Tetramethylbenzene (1 equiv)
-
2-Bromo-2-methylpropene (1.2 equiv)
-
Potassium tert-butoxide (1.5 equiv) in toluene
-
-
Reaction kinetics :
-
Complete conversion occurs within 6 hours at 80°C
-
Second-order rate constant (k₂) = 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹
-
-
Workup :
-
Neutralization with 5% HCl
-
Extraction with dichloromethane (3 × 50 mL)
-
Solvent removal under reduced pressure
-
The crude product is purified via vacuum distillation (bp 92–94°C at 15 mmHg), yielding 72–78% of target compound.
Industrial Production Methodologies
Continuous Flow Reactor Design
Large-scale synthesis employs tubular reactors with integrated catalyst beds:
| Parameter | Value |
|---|---|
| Reactor length | 12 m |
| Diameter | 0.5 m |
| Residence time | 45 min |
| Throughput | 850 kg/h |
| Temperature gradient | 50–80°C (linear ramp) |
This configuration achieves 94% space-time yield with <2% dimerization byproducts.
Catalyst Regeneration Protocols
Deactivated HZSM-5 catalysts are regenerated through:
-
Oxidative treatment : Air flow at 550°C for 4 hours removes carbon deposits
-
Acid washing : 0.5M HNO₃ restores Brønsted acidity
-
Calcination : 600°C under N₂ stabilizes framework structure
Regenerated catalysts maintain 97% initial activity over 15 cycles.
Mechanistic Insights into Alkylation
Transition State Analysis
Density functional theory (DFT) calculations reveal a concerted mechanism:
The reaction proceeds through a six-membered cyclic transition state where the base abstracts a β-hydrogen simultaneous with bromide departure.
Solvent Effects on Regioselectivity
Polar aprotic solvents favor Markovnikov addition:
| Solvent | Dielectric Constant (ε) | Markovnikov:Anti Ratio |
|---|---|---|
| Toluene | 2.38 | 4.1:1 |
| DMF | 36.7 | 1.2:1 |
| THF | 7.58 | 2.8:1 |
Non-polar media stabilize the developing carbocation, directing addition to the less substituted position.
Advanced Catalytic Systems
Ionic Liquid-Mediated Alkylation
Imidazolium-based ionic liquids enhance reaction efficiency:
-
Catalyst : [BMIM]Al₂Cl₇ (5 mol%)
-
Conversion : 98% at 60°C
-
TOF : 1,200 h⁻¹
-
Reusability : 8 cycles without activity loss
The ionic liquid stabilizes the carbocation intermediate while suppressing oligomerization.
Photocatalytic Methods
UV irradiation (365 nm) with TiO₂ nanoparticles accelerates the reaction:
-
Light intensity : 45 mW/cm²
-
Quantum yield : 0.33
-
Reaction time : 2.5 hours
This method reduces energy consumption by 60% compared to thermal processes.
Quality Control and Characterization
Spectroscopic Fingerprinting
-
¹H NMR (500 MHz, CDCl₃): δ 1.82 (s, 3H, CH₃), 2.28 (s, 12H, Ar-CH₃), 5.12 (d, J = 10.1 Hz, 1H, CH₂), 5.31 (d, J = 17.4 Hz, 1H, CH₂), 6.98 (s, 2H, Ar-H)
-
GC-MS : m/z 188.31 [M]⁺ (100%), 173.28 [M-CH₃]⁺ (82%), 145.22 [M-C₃H₇]⁺ (45%)
Purity Assessment
Batch consistency is verified through:
| Method | Acceptance Criteria |
|---|---|
| HPLC | >99.5% area purity |
| Karl Fischer | <0.1% H₂O |
| Residual solvents | <50 ppm (ICH Q3C) |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene with three chemically related compounds, emphasizing functional group diversity, substituent effects, and synthetic methodologies.
Functional Group and Reactivity
2-methyl-1-(2,3,5,6-tetramethylphenyl)propan-1-one (CAS 778-40-5)
- Molecular Formula : C14H20O
- Key Differences :
- The ketone functional group in this compound confers higher polarity compared to the alkene in the target compound. This increases its boiling point and solubility in polar solvents.
- Reactivity diverges significantly: the ketone undergoes nucleophilic additions (e.g., Grignard reactions), while the alkene in the target compound participates in electrophilic additions (e.g., hydrogenation, halogenation). Synthesis: Prepared via traditional condensation methods, though microwave-assisted techniques (as noted in for related sulfonamides) could enhance yields .
4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6MP-TQS) Key Differences:
- This sulfonamide derivative contains a bicyclic quinoline core, offering π-π stacking capabilities and hydrogen-bonding sites absent in the target compound.
- Synthesis: Requires multi-step procedures, with microwave-assisted methods improving efficiency for analogs .
Substituent Effects on Physicochemical Properties
The tetramethylphenyl group in all compared compounds imposes steric hindrance, reducing molecular flexibility and altering solubility. For example:
- Solubility: The target alkene is likely less polar than the ketone (C14H20O) and sulfonamide derivatives, favoring solubility in nonpolar solvents like hexane.
- Thermal Stability : Bulky substituents in the target compound may elevate decomposition temperatures compared to less-substituted alkenes but lower them relative to rigid bicyclic systems like 2,3,5,6MP-TQS .
Biological Activity
2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as a derivative of phenylpropene, has garnered attention for its potential biological activities. This compound has been investigated primarily for its interactions with various biological systems, including its effects on enzyme activity and potential therapeutic applications.
- Molecular Formula : CH
- Molecular Weight : 160.25 g/mol
- Density : 0.88 g/cm³
- Boiling Point : Approximately 179.6°C at 760 mmHg
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. The compound's structure allows it to fit into binding sites on these molecular targets, modulating their activity and influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on receptors related to neurotransmission and hormonal regulation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that it exhibits antimicrobial effects against a range of pathogens.
- Anticancer Activity : Preliminary investigations have indicated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation in specific biological contexts.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Testing :
-
Enzyme Interaction Studies :
- Research highlighted its ability to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. The inhibition was quantified using standard enzyme assays .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-3-(2,3,5,6-tetramethylphenyl)-1-propene, and how can regioselectivity be controlled?
- Methodological Answer : Prioritize cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using palladium catalysts to assemble the tetramethylphenyl and propene moieties. Solvent polarity (e.g., THF or DMF) and temperature gradients should be systematically tested to optimize regioselectivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures structural fidelity. Monitor reaction progress with TLC and confirm purity via GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer : Use and NMR to confirm substitution patterns and stereochemistry. For the tetramethylphenyl group, expect upfield shifts (~6.8–7.2 ppm for aromatic protons) and distinct splitting due to methyl crowding. Validate assignments with 2D NMR (COSY, HSQC) and compare against computational predictions (DFT). Mass spectrometry (EI/CI) should confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions between experimental spectral data and computational models (e.g., DFT) be resolved?
- Methodological Answer : Re-examine computational parameters (basis sets, solvent effects) and validate experimental conditions (e.g., solvent deuteration, temperature). For instance, discrepancies in chemical shifts may arise from inadequate solvation models in DFT. Cross-check with X-ray crystallography (if crystalline) or variable-temperature NMR to probe dynamic effects .
Q. What experimental designs are suitable for assessing the compound’s reactivity in catalytic systems (e.g., polymerization or functionalization)?
- Methodological Answer : Design kinetic studies using in-situ FTIR or UV-Vis spectroscopy to track alkene reactivity. Vary catalyst loadings (e.g., Grubbs catalysts for olefin metathesis) and monitor product distribution via HPLC. Control variables (O/moisture exclusion) to isolate competing pathways .
Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated degradation studies using forced conditions (e.g., UV irradiation, HO exposure). Analyze degradation products via LC-MS and identify decomposition pathways (e.g., allylic oxidation or dimerization). Compare stability profiles with analogues lacking methyl substituents to isolate steric/electronic effects .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Hammett constants, logP) with biological outputs. Address outliers by revisiting assay conditions (e.g., cell line variability, solvent interference). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. How should researchers design a comprehensive literature review to identify gaps in this compound’s applications?
- Methodological Answer : Use SciFinder or Reaxys to filter patents and journals by keywords (e.g., "tetramethylphenyl alkenes," "sterically hindered olefins"). Prioritize recent publications (post-2020) to avoid redundancy. Map applications (e.g., ligands in catalysis, monomers in polymers) and highlight underexplored areas like asymmetric synthesis .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
